molecular formula C12H13NO4 B6600464 4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione CAS No. 1955557-13-7

4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione

Cat. No. B6600464
CAS RN: 1955557-13-7
M. Wt: 235.24 g/mol
InChI Key: VPDIEXGYJIFMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Methoxyphenyl)methyl]morpholine-3,5-dione, commonly known as 4-MPMD, is a novel organic compound with a wide range of applications in scientific research. It is a versatile compound with a wide range of applications in the field of organic chemistry, biochemistry, and pharmacology. 4-MPMD is an important precursor for the synthesis of various drugs, as well as an important intermediate for the synthesis of various organic compounds.

Scientific Research Applications

4-MPMD has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various drugs, as well as an intermediate for the synthesis of various organic compounds. It is also used as a catalyst for the synthesis of various organic compounds. In addition, 4-MPMD is used in the study of the structure and function of proteins and nucleic acids, as well as in the study of the structure and function of enzymes.

Mechanism of Action

4-MPMD is a versatile compound with a wide range of applications in scientific research. It is an important precursor for the synthesis of various drugs, as well as an important intermediate for the synthesis of various organic compounds. 4-MPMD acts as a catalyst in the synthesis of various organic compounds, and it can also act as a ligand in the binding of metal ions.
Biochemical and Physiological Effects
4-MPMD has a wide range of applications in scientific research. It is an important precursor for the synthesis of various drugs, as well as an important intermediate for the synthesis of various organic compounds. 4-MPMD has been found to have anti-inflammatory, anti-viral, and anti-cancer properties. It has also been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

4-MPMD is a versatile compound with a wide range of applications in scientific research. It is an important precursor for the synthesis of various drugs, as well as an important intermediate for the synthesis of various organic compounds. 4-MPMD has several advantages for use in laboratory experiments, including its low cost and ease of synthesis. However, it also has some limitations, such as its low solubility in water and its potential to form unstable complexes with other compounds.

Future Directions

The potential applications of 4-MPMD are vast and varied. In the future, 4-MPMD could be used in the development of new drugs, as well as in the synthesis of novel organic compounds. It could also be used in the study of the structure and function of proteins and nucleic acids, as well as in the study of the structure and function of enzymes. Additionally, 4-MPMD could be used in the development of new catalysts and ligands, as well as in the development of new materials for industrial and medical applications.

Synthesis Methods

4-MPMD can be synthesized using several methods, including the Williamson ether synthesis, the Knoevenagel condensation, and the N-methylation of morpholine-3,5-dione. In the Williamson ether synthesis, 4-MPMD is synthesized from the reaction of 4-methoxyphenylmethanol and morpholine-3,5-dione in the presence of a base. In the Knoevenagel condensation, 4-MPMD is synthesized from the reaction of 4-methoxyphenylmethanol and morpholine-3,5-dione in the presence of an acid. In the N-methylation of morpholine-3,5-dione, 4-MPMD is synthesized from the reaction of morpholine-3,5-dione and dimethylformamide in the presence of a base.

properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-16-10-4-2-9(3-5-10)6-13-11(14)7-17-8-12(13)15/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDIEXGYJIFMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)COCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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